molecular formula C24H21ClN4O3S B11978037 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11978037
M. Wt: 481.0 g/mol
InChI Key: XCOQYWGXHUBRTM-LGJNPRDNSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride.

    Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.

    Final Condensation: The final step involves the condensation of the acetohydrazide intermediate with 2-hydroxy-3-methoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the methoxyphenyl moiety.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains. Research indicates that modifications to the benzimidazole core can enhance antimicrobial potency, making this compound a candidate for further exploration in antimicrobial drug development .
  • Anticancer Properties :
    • Benzimidazole derivatives are known for their anticancer activities. The specific compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated promising results against several cancer cell lines, including breast and colon cancer .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on various enzymes, including β-glucuronidase, which plays a role in drug metabolism and detoxification processes. Inhibition of this enzyme can enhance the bioavailability of certain drugs, presenting a potential therapeutic strategy in pharmacology .

Biochemical Applications

  • Bioconjugation :
    • The presence of functional groups in this compound allows for potential bioconjugation applications, where it can be linked to biomolecules for targeted drug delivery systems. This could improve the specificity and efficacy of therapeutic agents by directing them to specific tissues or cells .
  • Crystal Engineering :
    • The structural properties of benzimidazole derivatives lend themselves to crystal engineering applications. The ability to form stable crystalline structures is valuable in developing new materials with specific optical or electronic properties .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to advanced materials suitable for various industrial applications .
  • Nanotechnology :
    • Due to its unique chemical structure, the compound may be utilized in nanotechnology for fabricating nanoscale devices or drug delivery systems that require precise control over material properties at the molecular level .

Case Studies

StudyFocusFindings
Zhou et al., 2013Antimicrobial ActivityDemonstrated significant antibacterial activity against Xanthomonas axonopodis and Fusarium solani using synthesized benzimidazole derivatives.
Khan et al., 2012Enzyme InhibitionReported effective inhibition of β-glucuronidase by benzimidazole derivatives, suggesting potential applications in enhancing drug efficacy.
Navarrete-Vázquez et al., 2006Crystal Structure AnalysisAnalyzed the crystal structure of related benzimidazole compounds, providing insights into their stability and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core can interact with nucleophilic sites on proteins, while the chlorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interaction with biological targets compared to similar compounds.

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide (CAS No. 314067-92-0) is a benzimidazole derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by various research findings and case studies.

  • Molecular Formula : C23H19ClN4O2S
  • Molecular Weight : 450.94 g/mol
  • Structure : The compound features a benzimidazole core linked to a sulfanyl group and a hydrazide moiety, which are critical for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with benzimidazole structures often exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the benzimidazole moiety can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other Strains TestedWeak to Moderate

The compound's effectiveness is attributed to its ability to interact with bacterial cell walls or interfere with essential metabolic processes.

Antitumor Activity

The antitumor potential of this compound has been evaluated in several studies. For example, compounds similar to this benzimidazole derivative have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.

In a study assessing the cytotoxic effects of related benzimidazole derivatives on human cancer cell lines, it was found that certain modifications increased their potency:

Cell LineIC50 (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that modifications in the structure can significantly enhance the compound's antitumor efficacy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown effective inhibition rates.
  • Urease Inhibition : Urease inhibitors are important in treating infections caused by Helicobacter pylori. The compound's structural features may contribute to its effectiveness in this regard.

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on a series of benzimidazole derivatives revealed that those with sulfanyl groups exhibited enhanced antibacterial activity compared to their counterparts without such modifications .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of the compound exhibited significant cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells .
  • Enzyme Interaction Studies : Docking studies have illustrated how the compound interacts with target enzymes at the molecular level, providing insights into its mechanism of action .

Properties

Molecular Formula

C24H21ClN4O3S

Molecular Weight

481.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4O3S/c1-32-21-8-4-5-17(23(21)31)13-26-28-22(30)15-33-24-27-19-6-2-3-7-20(19)29(24)14-16-9-11-18(25)12-10-16/h2-13,31H,14-15H2,1H3,(H,28,30)/b26-13+

InChI Key

XCOQYWGXHUBRTM-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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